
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves the inhibition of this compound. This enzyme is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which can promote cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of breast cancer and pancreatic cancer. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its potent inhibitory activity against this compound, its ability to inhibit cancer cell growth and sensitize them to chemotherapy, and its potential therapeutic applications in various diseases.
The limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability and require the use of organic solvents. It can also exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide include the development of more potent and selective this compound inhibitors, the identification of new therapeutic applications in various diseases, and the investigation of its potential combination with other drugs for synergistic effects. Additionally, the development of new formulation strategies to improve its solubility and bioavailability can also be explored.
Synthesemethoden
The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps. The starting material is 2-hydroxy-7-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloroacetyl-7-methylquinoline. This intermediate is then reacted with propylamine and sodium hydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been implicated in several diseases, including cancer, Alzheimer's disease, and diabetes, making it an attractive target for drug development.
Eigenschaften
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-8-6-17(21)7-9-18)13-16-12-15-5-4-14(2)11-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCBNIYZBSDNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
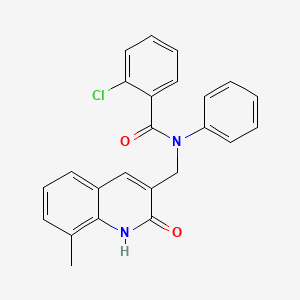
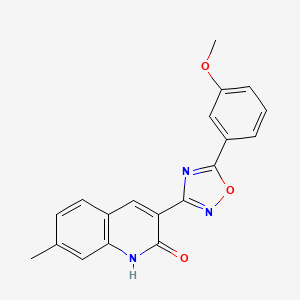
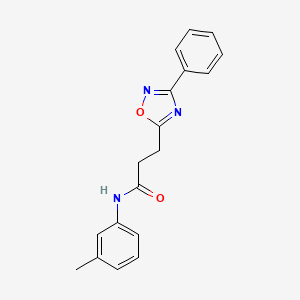
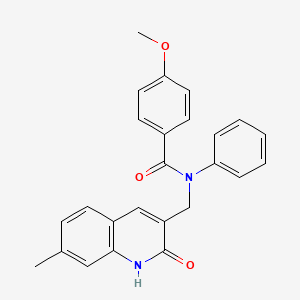

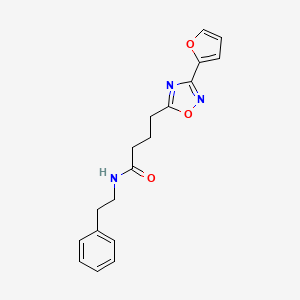
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

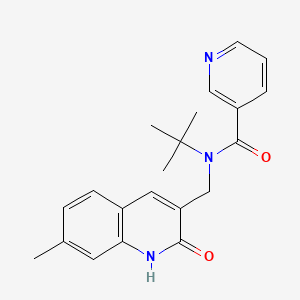
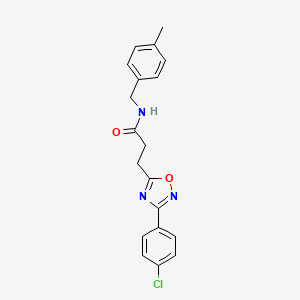
![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)



